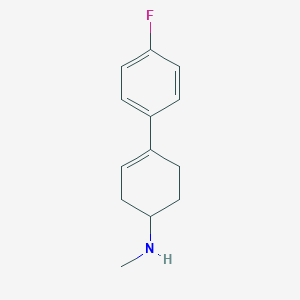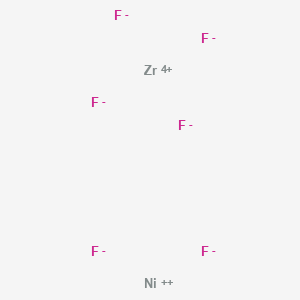
nickel(2+);zirconium(4+);hexafluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+);zirconium(4+);hexafluoride is a complex compound consisting of nickel, zirconium, and fluoride ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of nickel(2+);zirconium(4+);hexafluoride typically involves the reaction of nickel salts with zirconium salts in the presence of fluoride ions. One common method is the sol-gel process, where zirconium oxychloride is dissolved in ethanol and mixed with an organic acid to form a gel. This gel is then reacted with nickel sulfate and fluoride ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel processes or hydrothermal synthesis. These methods allow for the controlled formation of the compound with high purity and yield. The use of hydrous zirconium oxide as a precursor is also common in industrial settings .
化学反应分析
Types of Reactions
Nickel(2+);zirconium(4+);hexafluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: Fluoride ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state fluorides, while reduction reactions may yield lower oxidation state compounds.
科学研究应用
Nickel(2+);zirconium(4+);hexafluoride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and high-performance coatings
作用机制
The mechanism of action of nickel(2+);zirconium(4+);hexafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
相似化合物的比较
Nickel(2+);zirconium(4+);hexafluoride can be compared with other similar compounds, such as:
- Nickel(2+);titanium(4+);hexafluoride
- Nickel(2+);hafnium(4+);hexafluoride
- Nickel(2+);silicon(4+);hexafluoride
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of nickel and zirconium, which imparts distinct catalytic and material properties .
属性
CAS 编号 |
30868-55-4 |
|---|---|
分子式 |
F6NiZr |
分子量 |
263.91 g/mol |
IUPAC 名称 |
nickel(2+);zirconium(4+);hexafluoride |
InChI |
InChI=1S/6FH.Ni.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChI 键 |
SEDAPJDLQKVYGT-UHFFFAOYSA-H |
规范 SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Ni+2].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


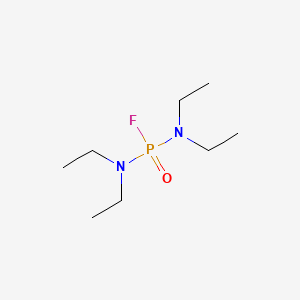

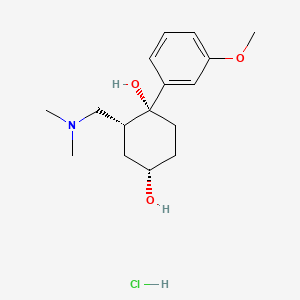
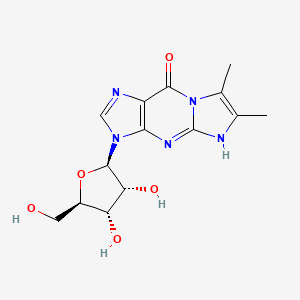
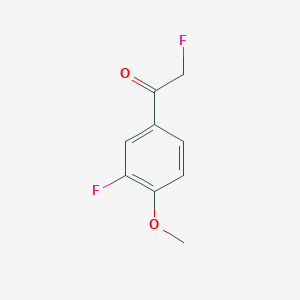
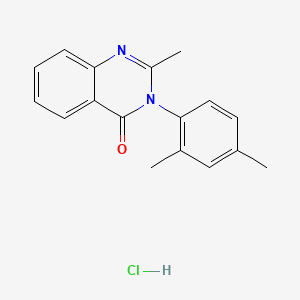
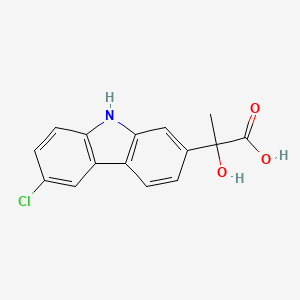

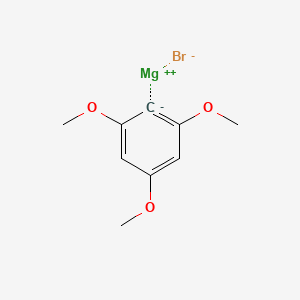
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
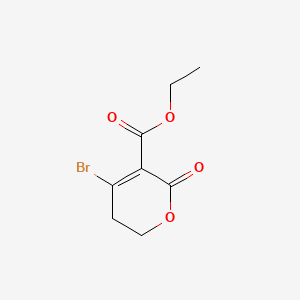

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
